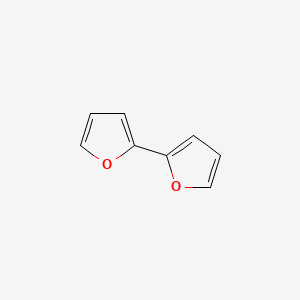

2,2'-Bifuran

概要

説明

2,2’-Bifuran is an organic compound with the molecular formula C8H6O2. It consists of two furan rings connected at the 2-position of each ring. This compound is known for its unique structural properties and has been studied for various applications in chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions: 2,2’-Bifuran can be synthesized through several methods. One common approach involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the Corey–Chaykovsky reaction . Another method includes the YbCl3–Zn-catalyzed reductive cyclization of 2-propyn-1-ones . Additionally, oxidative rearrangement of 4-hydroxycyclobutenones by the action of Pb(OAc)4 or PhI(OAc)2 has been reported .

Industrial Production Methods: Industrial production of 2,2’-Bifuran often involves the use of palladium-catalyzed coupling reactions. For instance, a palladium-catalyzed direct coupling method has been developed to produce dimethyl 2,2’-bifuran-5,5’-dicarboxylate, which can be further processed into various derivatives .

化学反応の分析

Types of Reactions: 2,2’-Bifuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidative rearrangement using Pb(OAc)4 or PhI(OAc)2.

Reduction: Reductive cyclization using YbCl3–Zn.

Substitution: Reactions with trimethylsulfonium iodide under Corey–Chaykovsky conditions.

Major Products: The major products formed from these reactions include various substituted bifurans and dihydro-bifurans, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Polymer Synthesis

Biomass-Based Polymers

2,2'-Bifuran has been extensively studied for its role as a monomer in the production of novel biomass-based polymers. Research indicates that bifuran-based polyesters exhibit superior properties compared to traditional polyesters derived from petroleum sources. For instance, polyesters synthesized from dimethyl this compound-5,5'-dicarboxylate show higher glass transition temperatures and excellent oxygen barrier properties, making them suitable for packaging applications .

Table 1: Properties of Bifuran-Based Polyesters

| Property | Bifuran-Based Polyester | Terephthalic Acid Polyester |

|---|---|---|

| Glass Transition Temperature | Higher | Lower |

| Oxygen Barrier Performance | Excellent | Moderate |

| UV Barrier Performance | High | Moderate |

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have demonstrated the efficacy of certain bifuran derivatives against methicillin-resistant Staphylococcus aureus (MRSA). In vivo experiments indicated that these compounds were as effective as vancomycin in reducing bacterial counts in infected mice. The bifurans not only decreased the serum activity of enzymes associated with MRSA but also improved antioxidant levels in the liver .

Case Study: Efficacy Against MRSA

In a controlled study involving CF-1 mice, two specific bifurans were tested for their ability to combat MRSA infections. The results showed significant reductions in bacterial counts in various organs after treatment with bifurans, highlighting their potential as alternative antimicrobial agents .

Alternative to Bisphenol A

Bio-Derived Resins

this compound-5,5'-dicarboxylic acid has been explored as a renewable substitute for bisphenol A in the production of dimethacrylate resins. The synthesis involves reacting bifuran diglycidyl esters with methacrylic acid to produce bio-derived resins that maintain desirable mechanical properties while reducing reliance on fossil fuels .

Material Science

Cross-Linkable Epoxy Methacrylates

The compound is also used to create cross-linkable epoxy methacrylates which can be polymerized into thermosetting materials. These materials exhibit high thermal stability and are suitable for applications requiring durable and heat-resistant properties .

作用機序

The mechanism of action of 2,2’-Bifuran involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in π-conjugated systems, which can influence its reactivity and interactions with other molecules . The torsional potential for inter-ring rotation in 2,2’-Bifuran has been studied using high-level ab initio calculations, revealing the presence of a shallow gauche minimum in the torsional potential curve .

類似化合物との比較

2,2’-Bifuran can be compared with other similar compounds such as 2,2’-Bithiophene and 2,2’-Bifuran-3,3’-dicarboximide:

2,2’-Bithiophene: Similar in structure but contains thiophene rings instead of furan rings.

2,2’-Bifuran-3,3’-dicarboximide: Contains additional carboximide groups, making it more electron-deficient and suitable for specific applications in organic electronics.

The uniqueness of 2,2’-Bifuran lies in its ability to form stable π-conjugated systems and its versatility in various chemical reactions and applications .

生物活性

2,2'-Bifuran is an organic compound known for its unique structure and diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential therapeutic applications. The findings are supported by various studies and data tables that summarize key research results.

Structural Overview

This compound consists of two furan rings connected by a single bond. Its chemical structure allows for various modifications that can enhance its biological activity. The compound has attracted attention in medicinal chemistry due to its potential applications in treating infections and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Efficacy Against MRSA

A study conducted on two novel 2,2'-bifurans demonstrated their efficacy in inhibiting MRSA infections in male mice. The study compared the effects of these bifurans with vancomycin, a standard antibiotic treatment. Key findings include:

- Reduction in Serum Urea Levels : Both bifurans significantly restored serum urea levels in infected mice compared to untreated controls.

- Liver Function : The bifurans were effective in reducing elevated alanine aminotransferase (ALT) and gamma-glutamyl transpeptidase (γ-GT) levels induced by MRSA infection, indicating protective effects on liver function.

- Inflammatory Markers : Treatment with bifurans reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are markers of inflammation associated with infection .

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored, particularly through their interactions with mitochondrial complex I.

N-([this compound]-5-ylmethyl)benzo[d]thiazole-6-carboxamide has been identified as a potent inhibitor of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to increased oxidative stress within cancer cells and promoting apoptosis. The compound's ability to target specific pathways involved in cancer cell metabolism makes it a promising candidate for further research.

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:

特性

IUPAC Name |

2-(furan-2-yl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHZFLBMZZVHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974505 | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5905-00-0 | |

| Record name | 2,2'-Bifuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-bifuran?

A1: this compound has a molecular formula of C8H6O2 and a molecular weight of 134.13 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers often employ NMR spectroscopy (1H-NMR and 13C-NMR), UV/Vis spectroscopy, and mass spectrometry (MS) to characterize this compound and its derivatives. [, , , ]

Q3: How does incorporating this compound units into polymers affect their properties?

A3: Studies show that incorporating this compound units can enhance several polymer properties:

- Increased glass transition temperature (Tg): This results in a higher temperature for the transition from a rigid to a more flexible state. []

- Improved oxygen barrier properties: This is particularly relevant for packaging applications. [, ]

- Enhanced UV absorbance: This property can be advantageous for applications requiring UV protection. [, ]

Q4: How stable is the 3,3′-bifuran-5,5′-dicarboxylic acid-based polyester when exposed to air?

A4: Interestingly, this polyester exhibits air-induced cross-linking. This process significantly reduces its oxygen permeability, reaching levels comparable to high-performance barrier polymers. []

Q5: What computational methods help understand the conformational properties of this compound and its derivatives?

A5: Density Functional Theory (DFT) calculations are widely used to study this compound's syn- and anti-conformers. These calculations provide insights into their relative stability, rotational barriers, and how these are influenced by solvent polarity. [, ]

Q6: Can you elaborate on the use of Molecular Dynamics (MD) simulations in studying this compound derivatives?

A6: MD simulations have been employed to calculate binding energies of this compound derivatives on metal surfaces, offering insights into their corrosion inhibition properties. []

Q7: How do structural modifications of this compound derivatives impact their properties and activities?

A7: Research indicates that modifying substituents on the this compound core can significantly alter:

- Rotational barriers: Fusing benzene rings to the this compound core increases rotational barriers, leading to more planar structures. []

- Electronic properties: Introducing electron-donating or electron-withdrawing groups influences the electronic distribution and consequently impacts properties like UV absorbance and fluorescence. [, ]

- Biological activity: Studies on this compound derivatives as potential anti-MRSA agents demonstrate varying efficacy depending on the substituents. []

Q8: What analytical techniques are used to study the dehydrogenative Heck reaction involving this compound formation?

A8: Electrospray ionization mass spectrometry (ESI-MS) coupled with MS/MS and high-resolution mass spectrometry provides insights into the reaction mechanism and intermediates involved in the formation of this compound via the dehydrogenative Heck reaction. []

Q9: What are some potential applications of this compound and its derivatives based on their reported properties?

A9: Research suggests several potential applications:

- High-performance bioplastics: this compound-based polyesters show promise as high-performance bioplastics due to their favorable thermal and mechanical properties, oxygen barrier capabilities, and UV-blocking potential. [, ]

- Organic semiconductors: Oligomers incorporating this compound units have shown potential as organic semiconductors for organic light-emitting field effect transistors (OLETs). []

- Corrosion inhibitors: this compound derivatives exhibit potential as corrosion inhibitors for carbon steel in acidic environments. []

- Antimicrobial agents: Studies indicate the potential of certain this compound derivatives in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA). []

Q10: What are the environmental implications of utilizing this compound in polymer synthesis?

A10: One significant advantage of this compound is its potential to be derived from renewable resources like furfural. [, ] This makes it an attractive building block for developing sustainable and bio-based polymers with a lower environmental footprint compared to traditional petroleum-based alternatives.

Q11: How does the research on this compound bridge different scientific disciplines?

A11: The study of this compound and its derivatives exemplifies cross-disciplinary research by integrating:

- Organic Chemistry: Synthetic methodologies for this compound derivatives and their incorporation into polymers. [, , , ]

- Materials Science: Exploring the properties and potential applications of this compound-containing materials. [, , , ]

- Computational Chemistry: Employing theoretical calculations to understand structure-property relationships and guide material design. [, , , ]

- Biological Sciences: Investigating the biological activity of this compound derivatives, such as their antimicrobial potential. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。